Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate is an organic compound that features a bithiophene moiety, which is a common structural motif in organic electronics and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper(I) iodide and palladium(II) chloride (PPh3)2 . This method is efficient, yielding the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the bithiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The bithiophene moiety can participate in π-π stacking interactions, which are crucial for its function in organic electronic devices. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the additional functional groups.
4,4’-Bithiophene: Another bithiophene derivative with different substitution patterns.
Thiazoles: Compounds with a similar heterocyclic structure but containing sulfur and nitrogen atoms.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14(21)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,21H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEVDOVRMMORHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.